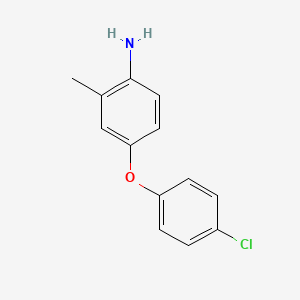

4-(4-Chlorophenoxy)-2-methylaniline

Beschreibung

This compound is structurally characterized by a phenoxy ether linkage at the 4-position of the aniline ring and a methyl group at the 2-position. Its molecular formula is C₁₃H₁₂ClNO (inferred from analogs in and ).

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMHOKELOMGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle.

Mode of Action

It is known that similar compounds, such as chlorphenesin, act as muscle relaxants, blocking nerve impulses (or pain sensations) that are sent to the brain.

Biochemical Pathways

Similar compounds, such as phenoxy herbicides, are known to affect plant growth by mimicking the auxin growth hormone indoleacetic acid (iaa), causing rapid, uncontrolled growth.

Pharmacokinetics

Similar compounds, such as chlorphenesin, are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite.

Biochemische Analyse

Biochemical Properties

It is hypothesized that this compound could interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound could exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Biologische Aktivität

4-(4-Chlorophenoxy)-2-methylaniline, also known as EVT-503707, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including receptor binding, toxicity, and carcinogenicity.

- Chemical Formula : CHClN

- Molecular Weight : 235.69 g/mol

- Density : 1.14 g/cm³

- Melting Point : 29–30 °C

- Boiling Point : 240–241 °C

Research indicates that this compound may bind to specific receptors, potentially activating or inhibiting downstream signaling pathways. This binding can influence various biological processes, including cell proliferation and apoptosis. The exact mechanisms remain under investigation, but preliminary studies suggest interactions with key cellular pathways involved in cancer development and progression.

Acute Toxicity

Exposure to this compound can lead to acute toxic effects. Symptoms include:

- Haematuria : Presence of blood in urine.

- Dysuria : Painful urination.

- Bladder Capacity Reduction : Decreased ability to hold urine.

- Abdominal Pain : Discomfort in the lower abdomen.

These symptoms are indicative of hemorrhagic cystitis, a severe condition associated with this compound .

Carcinogenicity

The compound has been linked to significant carcinogenic effects based on chronic exposure studies:

- In animal models, particularly mice, it has induced hemangiosarcomas and hemangioendotheliomas.

- It forms covalent bonds with DNA in liver tissues of exposed rats and mice, which raises concerns about its mutagenic potential .

Epidemiological studies have shown a higher incidence of bladder cancer among workers exposed to this compound. For instance, a cohort study revealed that the standardized incidence rate for bladder carcinomas was 73 times higher than expected among workers in a production facility .

Case Studies

- Worker Exposure Study : A retrospective study conducted on a cohort of 335 male employees exposed to this compound showed an alarming rate of bladder cancer cases. Out of a subcohort of 116 individuals with presumably higher exposure levels, 12 cases of bladder tumors were identified between 1967 and 1995 .

- Animal Studies : Chronic feeding studies in mice indicated that long-term exposure leads to the development of specific tumors, reinforcing the need for stringent safety measures when handling this compound .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Receptor Binding | Potential activation/inhibition of cellular signaling pathways |

| Acute Toxicity | Symptoms include haematuria, dysuria, and abdominal pain |

| Carcinogenicity | Induces tumors in animal models; linked to human bladder cancer cases |

| Epidemiological Data | Higher incidence rates of bladder cancer among exposed workers |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

The compound is primarily recognized for its use in herbicides. Its structure allows it to mimic natural plant hormones, thereby interfering with growth processes in target plants. This mechanism makes it effective in controlling unwanted vegetation. Research indicates that compounds similar to 4-(4-Chlorophenoxy)-2-methylaniline can exhibit significant herbicidal activity by disrupting metabolic pathways essential for plant growth .

Case Study: Efficacy as a Herbicide

A study conducted on the herbicidal properties of this compound demonstrated its ability to inhibit specific plant growth regulators. The compound was tested against various weed species, showing a notable reduction in biomass and seed germination rates. The results indicated a potential for developing selective herbicides that minimize damage to crops while effectively controlling weeds.

Pharmaceutical Applications

Potential Drug Development

The aniline group present in this compound is common in many pharmaceuticals, prompting research into its potential as a precursor for new drug formulations. The presence of chlorine and methyl groups can influence the biological activity of the molecule, making it a candidate for further investigation in medicinal chemistry .

Antimicrobial and Cytotoxic Properties

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapy. These findings warrant further investigation into its mechanism of action and effectiveness as an anticancer agent .

Polymer Science

Synthesis of Novel Polymers

The unique structural features of this compound allow it to be utilized in the synthesis of novel polymeric materials. Its aromatic amine functionality can be leveraged to create polymers with specific characteristics, such as enhanced thermal stability or improved mechanical properties .

Research Insights

Studies have indicated that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and composites. The reactivity of the chlorophenoxy group facilitates cross-linking reactions, which can lead to the development of high-performance materials suitable for industrial applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agriculture | Active ingredient in herbicides | Effective in controlling weed growth |

| Pharmaceuticals | Potential precursor for drug development | Exhibits antimicrobial and cytotoxic properties |

| Polymer Science | Used in synthesizing novel polymers | Enhances thermal stability and mechanical properties |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine)

- Structure: Lacks the phenoxy group; has a chlorine at the 4-position and methyl at the 2-position of the aniline ring.

- Properties: Carcinogenicity: Classified as a carcinogen () due to metabolic activation to reactive intermediates (e.g., hydroxylamines) that bind to DNA . Metabolism: Rat liver microsomes convert it to 5-chloro-2-hydroxylaminotoluene, a mutagenic metabolite .

- Key Difference: The absence of the phenoxy group in 4-chloro-2-methylaniline results in higher electrophilicity and direct DNA-binding capability, unlike 4-(4-chlorophenoxy)-2-methylaniline, where the phenoxy group may sterically hinder such interactions .

4-(4-Aminophenoxy)-N-(4-(4-aminophenoxy)benzylidene)-2-methylaniline (DA4)

- Structure: Contains two 4-aminophenoxy groups and an imine linkage.

- Application: Used as a diamine monomer for polyimide synthesis, highlighting the role of substituents in polymer properties (e.g., thermal stability) .

- Key Difference: The additional amino groups in DA4 enable crosslinking in polymers, whereas this compound lacks this functionality, limiting its utility in high-performance materials .

3-Chloro-4-(4-chlorophenoxy)aniline

- Structure: Chlorine at the 3-position and phenoxy group at the 4-position of the aniline ring.

- Application: Precursor for Schiff base derivatives (e.g., (Z)-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine), used in X-ray crystallography studies .

- Key Difference : The position of the chlorine alters electronic properties, affecting reactivity in condensation reactions .

4-(4-Chlorophenoxy)-ortho-phenylenediamine

- Structure: Features two amino groups on the benzene ring.

- Application : Intermediate in synthesizing benzimidazole derivatives with cyclooxygenase-2 (COX-2) inhibitory activity (e.g., binding energy scores up to -11.14 kcal/mol, surpassing indomethacin) .

- Key Difference: The additional amino group enables cyclization to form heterocycles, a pathway unavailable to this compound .

Comparative Data Table

Key Research Findings

- Drug Design: The phenoxy group enhances lipophilicity, improving membrane permeability in drug candidates .

- Structural Insights : Substituent position (e.g., 3-Cl vs. 4-Cl) significantly impacts electronic properties and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.